2-(Oxolan-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride is a chemical compound characterized by its unique structure, which includes an oxolane ring and a benzodiazole moiety. This compound is classified as a benzodiazole derivative, which is significant in medicinal chemistry due to its potential biological activities. The molecular formula for this compound is , with a molecular weight of approximately 239.7 g/mol .
The synthesis of 2-(oxolan-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride typically involves several steps, including the formation of the oxolane ring and subsequent functionalization to introduce the benzodiazole structure.
The molecular structure of 2-(oxolan-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride features:
The compound's structural data can be summarized as follows:
The compound can undergo various chemical reactions typical for amines and heterocycles:
Common reagents used in these reactions include:
The mechanism of action for 2-(oxolan-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride primarily involves its interaction with biological targets at the molecular level:
Relevant data from studies indicate that the compound exhibits interesting solubility profiles that can be exploited in drug formulation .
The applications of 2-(oxolan-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride span several fields:
This benzodiazole derivative, systematically named 2-(oxolan-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride, represents an emerging scaffold in medicinal chemistry. Characterized by the fusion of a benzimidazole nucleus with a tetrahydrofuran (oxolane) ring, its dihydrochloride salt form enhances aqueous solubility for pharmacological evaluation. The compound occupies a strategic position within heterocyclic drug discovery due to its structural features that enable diverse molecular interactions [1] [3].
The systematic IUPAC name 2-(oxolan-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride reveals critical structural components:
Table 1: Chemical Identifiers and Classification
Property | Value/Descriptor |
---|---|
CAS Registry Number | 1193387-55-1 [3] |
Molecular Formula (Base) | C₁₁H₁₄N₃O [3] |
Molecular Formula (Salt) | C₁₁H₁₅Cl₂N₃O [1] |
Molecular Weight (Base) | 204.25 g/mol (calc.) |
Molecular Weight (Salt) | 239.7 g/mol [3] |
Hybrid System | Fused bicyclic + spirocyclic |
Hydrogen Bond Acceptors | 4 (N₃O) |
Structural classification confirms its dual heterocyclic nature:
This specific compound emerged circa 2024 based on commercial availability timelines [3]. Its development follows broader trends in benzodiazole chemistry:
Benzodiazoles constitute a privileged scaffold in medicinal chemistry due to:
Table 2: Comparative Features of Benzimidazole Substituents at Position 2
Substituent | Representative Compound | Advantages | Limitations |
---|---|---|---|
Phenyl | Omeprazole | High potency (PPIs) | CYP450 induction risk |
Alkyl (methyl/ethyl) | Astemizole | Metabolic stability | Reduced target affinity |
Oxolane-2-yl | This compound | Balanced lipophilicity, CNS potential | Synthetic complexity |
Furan-2-yl | sc-340296 [4] | Similar electronics | Metabolic oxidation susceptibility |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2